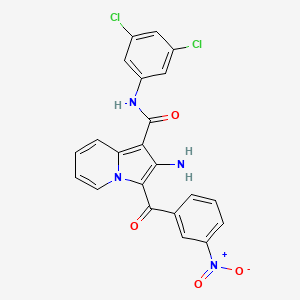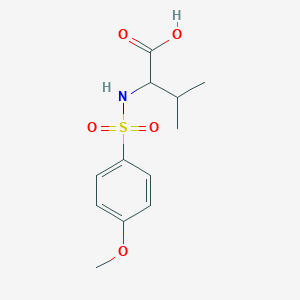![molecular formula C6H9NO B2870000 Bicyclo[1.1.1]pentane-1-carboxamide CAS No. 107474-98-6](/img/structure/B2870000.png)
Bicyclo[1.1.1]pentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[111]pentane-1-carboxamide is a compound that belongs to the class of bicyclo[111]pentanes, which are known for their unique three-dimensional structureThe bicyclo[1.1.1]pentane scaffold is characterized by its rigid, cage-like structure, which imparts unique physicochemical properties to the compounds derived from it .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[1.1.1]pentane-1-carboxamide can be synthesized through several methods. One common approach involves the direct addition of [1.1.1]propellane with semicarbazides in the presence of iron (II) phthalocyanine and tert-butyl hydroperoxide. This method yields this compound in moderate to good yields . Another method involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by subsequent reactions to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound typically involves scalable reactions that can be performed in continuous flow processes. These methods allow for the efficient production of the compound in large quantities, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron (II) phthalocyanine, tert-butyl hydroperoxide, and various oxidizing and reducing agents . Reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
Major products formed from the reactions of this compound include bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, amines, and various substituted derivatives .
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The rigid structure of the bicyclo[1.1.1]pentane scaffold allows for precise interactions with target proteins, enhancing the compound’s binding affinity and selectivity . This property makes it a valuable scaffold in drug design, where it can mimic the geometry and substituent exit vectors of benzene rings while offering additional benefits such as increased solubility and reduced metabolic susceptibility .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane-1-carboxamide can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the bicyclo[1.1.1]pentane scaffold but has two carboxylic acid groups instead of a carboxamide group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Similar to this compound, but with a carboxylic acid group instead of a carboxamide group.
Bicyclo[1.1.1]pentane-1,3-diamine: This compound has two amine groups and shares the bicyclo[1.1.1]pentane scaffold.
Propriétés
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXXNEOTLRMFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
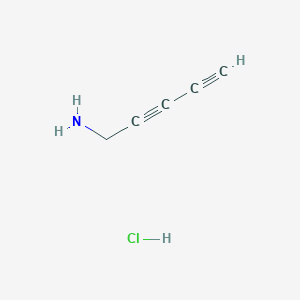
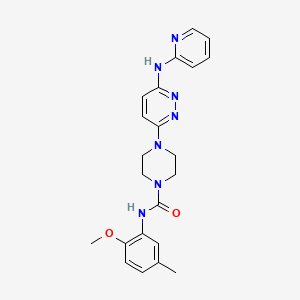
![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2869922.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)
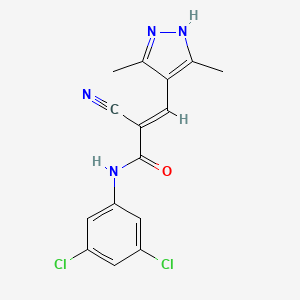

![methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2869930.png)
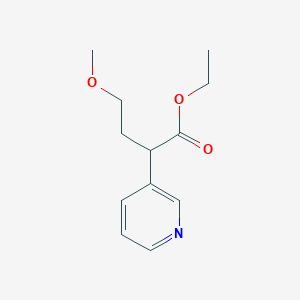
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)
![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

